2-Chloro-3-fluoro-5-methylbenzyl alcohol
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Overview
Description
2-Chloro-3-fluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-3-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the aldehyde to alcohol.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-Chloro-3-fluoro-5-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Esterification: Carboxylic acids or acid chlorides in the presence of catalysts like sulfuric acid (H2SO4) or pyridine.
Major Products Formed
Oxidation: 2-Chloro-3-fluoro-5-methylbenzaldehyde.
Substitution: Various substituted benzyl alcohol derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
2-Chloro-3-fluoro-5-methylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-methylbenzyl alcohol depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, inhibit microbial growth, or act as a precursor for active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-3-methylbenzyl alcohol: Similar structure but different substitution pattern.
2-Chloro-3-fluoro-4-methylbenzyl alcohol: Another isomer with a different position of the methyl group.
2-Chloro-3-fluoro-5-methylbenzoic acid: The alcohol group is replaced with a carboxylic acid group.
Uniqueness
2-Chloro-3-fluoro-5-methylbenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(2-chloro-3-fluoro-5-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZQIYAQMJIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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